3,21-Dihydroxypregn-5-en-20-one
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Overview
Description
3,21-Dihydroxypregn-5-en-20-one: is a steroidal compound with the molecular formula C21H32O3 . It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by the presence of hydroxyl groups at the 3rd and 21st positions and a ketone group at the 20th position on the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3,21-Dihydroxypregn-5-en-20-one typically begins with pregnenolone.
Hydroxylation: The hydroxylation at the 21st position can be achieved using reagents such as lead tetraacetate and iodine under irradiation conditions.
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,21-Dihydroxypregn-5-en-20-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group at the 20th position to a hydroxyl group.
Substitution: The hydroxyl groups at the 3rd and 21st positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation Products: 19-oxo derivatives.
Reduction Products: 3,21-Dihydroxy-20-hydroxypregn-5-en.
Substitution Products: Acetates, sulfonates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other steroidal compounds.
- Studied for its reactivity and transformation under various chemical conditions.
Biology:
- Investigated for its role in steroid hormone biosynthesis.
- Used in studies related to enzyme activity and metabolic pathways.
Medicine:
- Potential therapeutic applications due to its structural similarity to other biologically active steroids.
- Studied for its anti-inflammatory properties .
Industry:
- Utilized in the production of steroidal drugs and hormones.
- Employed in the synthesis of complex steroidal frameworks for pharmaceutical applications.
Mechanism of Action
Molecular Targets and Pathways:
- 3,21-Dihydroxypregn-5-en-20-one exerts its effects by interacting with steroid hormone receptors.
- It modulates the activity of enzymes involved in steroid biosynthesis and metabolism.
- The compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages .
- It affects signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
- 3,17-Dihydroxypregn-5-en-20-one
- 3,16-Dihydroxypregn-5-en-20-one
- 3,21-Dihydroxy-20-hydroxypregn-5-en
Uniqueness:
- The presence of hydroxyl groups at both the 3rd and 21st positions, along with a ketone group at the 20th position, makes 3,21-Dihydroxypregn-5-en-20-one unique.
- Its specific structural configuration contributes to its distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQRAOBRXUWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862569 |
Source
|
Record name | 3,21-Dihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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